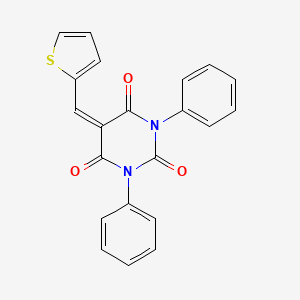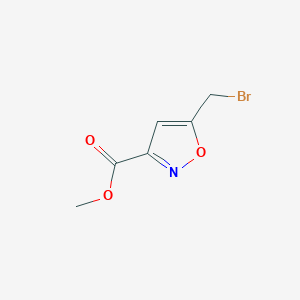
Methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromomethyl methyl ether is a technical grade compound used in the synthesis of various organic compounds . It’s used in enantiocontrolled synthesis of intermediate containing carbons 18 to 35 of the macrocyclic immunosuppressant FK-506 .
Synthesis Analysis
While specific synthesis methods for “Methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate” are not available, bromomethyl compounds are generally synthesized by treating the corresponding alcohol or ether with a brominating agent .Molecular Structure Analysis
The molecular structure of bromomethyl compounds generally consists of a bromomethyl group attached to the rest of the molecule. For example, the structure of Bromomethyl methyl ether is represented by the formula BrCH2OCH3 .Chemical Reactions Analysis
Bromomethyl compounds are often used as reagents in organic synthesis. They can react with a variety of nucleophiles, leading to the substitution of the bromine atom .Physical And Chemical Properties Analysis
Bromomethyl methyl ether is a liquid at room temperature with a boiling point of 87 °C. It has a density of 1.531 g/mL at 25 °C and a refractive index of 1.456 .Applications De Recherche Scientifique
Synthesis of Pyridyl–Pyrazole-3-One Derivatives and Cytotoxicity Evaluation
A study explored the synthesis of novel compounds, including methyl 5-(acetyloxy)-1-(6-bromo-2-pyridinyl)-1H-pyrazole-3-carboxylate, and evaluated their cytotoxicity against several tumor cell lines. The compounds exhibited selective cytotoxicity, suggesting potential in anticancer research (Huang et al., 2017).
Development of Fluorescent Probes
Another research focused on the synthesis of oxazole-4-carboxylate derivatives from N-acyl-β-halodehydroaminobutyric acid derivatives. These compounds displayed high fluorescence quantum yields, indicating their usefulness as fluorescent probes in various scientific applications (Ferreira et al., 2010).
Synthetic Elaboration Using 2-(Halomethyl)-4,5-Diaryloxazoles
The reactivity of 2-(halomethyl)-4,5-diphenyloxazoles was utilized for synthetic elaboration, leading to the preparation of various oxazole derivatives. This study highlights the compound's role in facilitating the synthesis of chemically diverse molecules (Patil & Luzzio, 2016).
Synthesis of 3-Carboxyindazoles
A clean, high-yielding route to methyl 5-(bromomethyl)-1-tritylindazole 3-carboxylate was developed, underscoring the compound's utility in the efficient synthesis of indazole derivatives, which have significant applications in pharmaceutical research (Johnson & Rodgers, 2005).
Identification of Novel Oxazolidinone Antibacterial Agents
Research on oxazolidinones, a new class of antibacterial agents, found that substituents like methyl and bromo on 1,2,3-triazoles led to compounds with good antibacterial properties and reduced activity against monoamine oxidase A, indicating a safer profile for medical use (Reck et al., 2005).
Development of S-Derivatives with Antibacterial Activity
A study synthesized new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols, showcasing their antibacterial activity. This research demonstrates the potential for developing new antibiotics to combat resistant strains of microorganisms (2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO3/c1-10-6(9)5-2-4(3-7)11-8-5/h2H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDHGTWSZBQZMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,7,7-tetramethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)tetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2677028.png)
![1-Methyl-8-(4-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2677030.png)
![1,3-dimethyl-N-(3-morpholinopropyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2677032.png)
![2-(3-chlorophenyl)-7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2677033.png)
![2,3-dichloro-N-(6-methoxy-3-pyridinyl)-3-[(4-methylbenzyl)sulfanyl]acrylamide](/img/structure/B2677034.png)

![1-[3-(1H-benzimidazol-2-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-(4-methylpiperazin-1-yl)ethanone](/img/structure/B2677038.png)
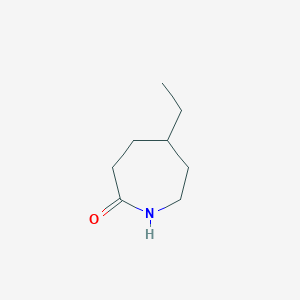
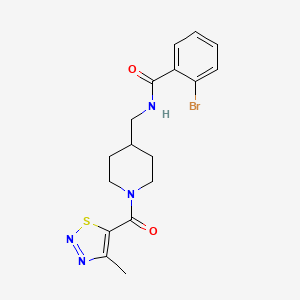
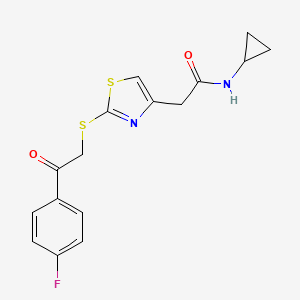
![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2677046.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2677048.png)
![3-Chloro-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B2677049.png)
